1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one, commonly known as 2,4-DHP-PPE, is an organic compound belonging to the class of compounds known as phenols. It is a colorless solid with a molecular weight of 250.29 g/mol. 2,4-DHP-PPE is a derivative of phenol and is used in a variety of scientific applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one involves the condensation of 2,4-dihydroxybenzaldehyde with 4-phenylphenoxyacetic acid in the presence of a dehydrating agent, followed by oxidation of the resulting intermediate to yield the final product.
Starting Materials
2,4-dihydroxybenzaldehyde, 4-phenylphenoxyacetic acid, Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide), Oxidizing agent (e.g. potassium permanganate, chromium trioxide)
Reaction
Step 1: Condensation of 2,4-dihydroxybenzaldehyde with 4-phenylphenoxyacetic acid in the presence of a dehydrating agent to yield the intermediate 1-(2,4-dihydroxyphenyl)-2-(4-phenylphenoxy)ethene., Step 2: Oxidation of the intermediate with an oxidizing agent (e.g. potassium permanganate, chromium trioxide) to yield the final product, 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one.
Scientific Research Applications
2,4-DHP-PPE has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of various polymers. It has also been used as a reagent in the synthesis of polyamides, polyurethanes, and polyimides. Additionally, it has been used as a catalyst in the synthesis of polyesters and polyamides.
Mechanism Of Action
2,4-DHP-PPE is a phenolic compound and is known to interact with various proteins and enzymes in the body. It binds to the active sites of proteins and enzymes and thus affects their activity. It also interacts with the cell membrane and can affect the transport of molecules across the cell membrane.
Biochemical And Physiological Effects
2,4-DHP-PPE has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which can help reduce the growth of bacteria and other microorganisms.
Advantages And Limitations For Lab Experiments
2,4-DHP-PPE has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages of 2,4-DHP-PPE is that it is a relatively stable compound and can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of 2,4-DHP-PPE is that it is a relatively expensive compound and thus may not be suitable for use in large-scale experiments.
Future Directions
There are a variety of potential future directions for the use of 2,4-DHP-PPE in scientific research. One potential future direction is to further explore its antioxidant and anti-inflammatory properties. Additionally, further research could be done to explore its potential applications in the synthesis of various polymers. Additionally, further research could be done to explore its potential applications in the treatment of various diseases. Finally, further research could be done to explore its potential applications in the development of new drugs.
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-phenylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-16-8-11-18(19(22)12-16)20(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12,21-22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALCCBWGOQFOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one |
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